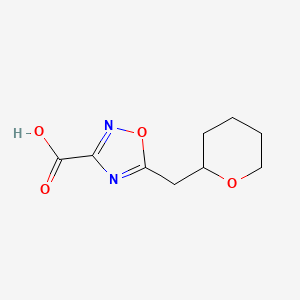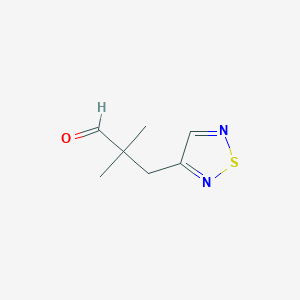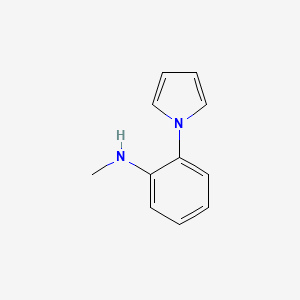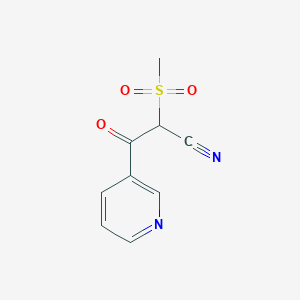
5-(Oxan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Oxan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an oxan-2-ylmethyl group attached to the oxadiazole ring, along with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an oxan-2-ylmethyl hydrazine derivative with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Oxan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the oxadiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions to prevent unwanted side reactions.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced oxadiazole derivatives. Substitution reactions can result in a variety of substituted oxadiazole compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Oxan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for pharmaceutical development.
Medicine: The compound’s potential therapeutic effects are explored in preclinical studies. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(Oxan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Oxan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
5-(Oxan-2-ylmethyl)-1,2,4-oxadiazole-3-thiol: Contains a thiol group instead of a carboxylic acid group.
5-(Oxan-2-ylmethyl)-1,2,4-oxadiazole-3-methanol: Features a hydroxymethyl group instead of a carboxylic acid group.
Uniqueness
The presence of the carboxylic acid group in 5-(Oxan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid distinguishes it from other similar compounds This functional group imparts unique chemical properties, such as acidity and the ability to form salts and esters
Eigenschaften
Molekularformel |
C9H12N2O4 |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
5-(oxan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c12-9(13)8-10-7(15-11-8)5-6-3-1-2-4-14-6/h6H,1-5H2,(H,12,13) |
InChI-Schlüssel |
MUOOWWCQFGRLLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)CC2=NC(=NO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
![2-[(Naphthalen-2-ylmethyl)amino]ethan-1-ol](/img/structure/B15274809.png)

![7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15274813.png)
![4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B15274839.png)





![(Cyclopropylmethyl)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15274879.png)
![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid](/img/structure/B15274893.png)


